molecular formula C14H18ClNO4 B1399419 [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 1001335-40-5

[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B1399419
CAS RN: 1001335-40-5
M. Wt: 299.75 g/mol
InChI Key: VHDPZRUKRLPEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as phenylboronic pinacol esters, has been reported . These compounds are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The InChI code for “2-(4-chloro-2-formyl-phenoxy)propanoic acid” is 1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Potential Anti-Hypertensive and Anti-Emetic Drug Development

Novel Schiff base ligands, which include components like 2-butyl-4-chloro imidazole, have been designed as potential candidates for anti-hypertensive and anti-emetic drugs . The presence of a chloro group and a carbamic acid ester in the structure could imply similar bioactivity for “[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester”.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a widely applied carbon–carbon bond-forming reaction that is mild and functional group tolerant . Compounds with functional groups like chloro and carbamic acid esters might be suitable candidates for such reactions, suggesting a potential application in synthetic chemistry.

Bioactive Molecule Synthesis

Related compounds with amino groups and carbamic acid esters have been used in the synthesis of bioactive molecules . This suggests that “[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester” could potentially be used in the synthesis of bioactive molecules with pharmaceutical applications.

properties

IUPAC Name

tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPZRUKRLPEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to the method described in Example 1a, (2-bromo-ethyl)-carbamic acid tert-butyl ester (10 g, 44.8 mmol) was reacted with 5-chloro-2-hydroxy-benzaldehyde (7 g, 44.8 mmol), K2CO3 (18.6 g, 134 mmol) and KI (1.48 g, 8.96 mmol) to give title compound as a oil (9.56 g)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
18.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.